molecular formula C19H15ClN2O4 B5154655 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5154655
M. Wt: 370.8 g/mol
InChI Key: JHPRLOSLYKIZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBEP, is a pyrimidinetrione derivative that has been extensively studied in the field of medicinal chemistry. CBEP has been found to exhibit various biological activities, and its synthesis method and mechanism of action have been studied in detail.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of COX-2 activity and the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects such as reducing inflammation, oxidative stress, and cancer cell growth. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the production of inflammatory cytokines such as IL-6 and TNF-α. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce oxidative stress by scavenging free radicals and increasing the expression of antioxidant enzymes. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit good solubility in various solvents, which makes it suitable for in vitro experiments. However, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations such as its poor water solubility, which limits its use in in vivo experiments. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione also has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

For the study of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione include investigating its potential as a therapeutic agent, optimizing its synthesis method, elucidating its mechanism of action, and developing 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved bioavailability and efficacy.

Synthesis Methods

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by reacting ethyl acetoacetate, benzoyl chloride, and 2-chlorobenzaldehyde in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction followed by cyclization to form the pyrimidinetrione ring. The yield of 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

1-(2-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-2-19(12-8-4-3-5-9-12)16(24)21-18(26)22(17(19)25)15(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPRLOSLYKIZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5535981

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